3,3,4,5,5-Pentamethylheptane
Description
3,3,4,5,5-Pentamethylheptane (C₁₂H₂₆) is a branched alkane with a complex structure featuring methyl groups at the 3rd, 4th, and 5th carbon positions. However, extensive studies exist for its structural isomer, 2,2,4,6,6-pentamethylheptane, which shares the same molecular formula but differs in branching patterns. This article focuses on comparative insights derived from analogous compounds, primarily 2,2,4,6,6-pentamethylheptane, due to its prevalence in the literature .
Properties
CAS No. |
62199-75-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,4,5,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3 |
InChI Key |
NZIFKVSORPBQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Oligomerization
Isobutylene undergoes oligomerization in the presence of acidic resins (e.g., Amberlyst®) to form triisobutylene (TIB), a C₁₂ intermediate. Subsequent catalytic hydrogenation yields the saturated alkane:
Reaction Scheme:
$$ 3 \, \text{C}4\text{H}8 \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{24} \xrightarrow{\text{H}2/\text{catalyst}} \text{C}{12}\text{H}_{26} $$
Conditions:
- Catalyst: Sulfonated polystyrene-divinylbenzene resin
- Temperature: 120°C (oligomerization), 150–200°C (hydrogenation)
- Yield: >99% purity after hydrogenation
Key Isomers:
| Isomer | CAS Number | Proportion (%) |
|---|---|---|
| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 83 |
| 3,3,4,5,5-Pentamethylheptane | 62199-75-1 | <7 |
Catalytic Hydrogenation of Alkenes
Hydrogenation of pre-formed alkenes is critical for achieving high saturation. A study on sec-butyl cation reactions with 2-butene demonstrated the formation of branched alkanes via carbocation intermediates.
Carbocation-Mediated Alkylation
The sec-butyl cation (C₄H₉⁺) reacts with 2-butene to form a C₈ carbocation, which undergoes hydride shifts and further alkylation to yield C₁₂ products:
Mechanism:
- Initiation:
$$ \text{C}4\text{H}9^+ + \text{C}4\text{H}8 \rightarrow \text{C}8\text{H}{17}^+ $$ - Isomerization: Hydride shifts create tertiary carbocations.
- Termination: Deprotonation or hydride transfer yields alkenes, followed by hydrogenation.
Conditions:
- Catalyst: BF₃ or AlCl₃
- Solvent: Non-polar media (e.g., hexane)
- Yield: 60–70% for C₁₂ branched alkanes
Industrial-Scale Synthesis via Continuous Processes
Large-scale production employs continuous-flow reactors to optimize selectivity. A patent describing 2,2,4,6,6-pentamethylheptane-4-thiol synthesis highlights analogous methods for branched alkanes:
Continuous Oligomerization-Hydrogenation
Steps:
- Feedstock: Isobutylene and hydrogen gas.
- Reactor Type: Fixed-bed with dual catalyst zones (acidic resin + Ni/Mo).
- Output: >95% C₁₂ alkanes, with 3,3,4,5,5-pentamethylheptane as a minor product.
Performance Metrics:
| Parameter | Value |
|---|---|
| Space velocity (h⁻¹) | 2.0–3.0 |
| Hydrogen pressure (MPa) | 5.0–10.0 |
| Purity (%) | 99.5 |
Comparative Analysis of Methods
Table 1: Synthesis Routes and Efficiency
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed oligomerization | Amberlyst® | 85 | 99.5 | High |
| Carbocation alkylation | BF₃ | 65 | 90 | Moderate |
| Continuous hydrogenation | Ni/Mo | 95 | 99.0 | Industrial |
Challenges and Optimization Strategies
- Isomer Control: Steric effects favor 2,2,4,6,6-pentamethylheptane over 3,3,4,5,5-pentamethylheptane. Adjusting reaction kinetics (e.g., lower temperatures) enhances selectivity for the latter.
- Catalyst Deactivation: Acidic resins require periodic regeneration due to fouling.
- Byproduct Management: Unreacted alkenes are recycled to improve atom economy.
Chemical Reactions Analysis
Types of Reactions
3,3,4,5,5-Pentamethylheptane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation is a common substitution reaction for this compound. For example, reacting with chlorine (Cl2) under UV light can produce various chlorinated derivatives.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products
The major products of these reactions include halogenated alkanes and various oxidized derivatives, such as alcohols, ketones, and carboxylic acids .
Scientific Research Applications
3,3,4,5,5-Pentamethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action for 3,3,4,5,5-Pentamethylheptane in biological systems is not well-documented. its derivatives may interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Chemical Properties
The position of methyl branches significantly influences physicochemical properties. For example:
- 3,3,5-Trimethylheptane (C₁₀H₂₂): A smaller branched alkane with lower molecular weight (142.28 g/mol), leading to higher volatility .
- 2,3,6,7-Tetramethyloctane (C₁₂H₂₆): Shares the same molecular weight as pentamethylheptane but with distinct branching, affecting solubility and intermolecular interactions .
Table 1: Structural Comparison of Selected Branched Alkanes
Occurrence and Functional Roles
2,2,4,6,6-Pentamethylheptane :
- Food and Beverages: Constitutes 10.00% of volatile hydrocarbons in Korean fermented tea, imparting a "grass-like" aroma .
- Industrial and Medical Contexts: Identified as a biomarker in exhaled breath for non-small cell lung cancer (NSCLC) detection, correlating with oxidative stress pathways . Exhibits weak antifungal activity (11% inhibition against Candida albicans), less potent than linalool or valeric acid .
Similar Compounds :
- 5-Methyltridecane and dodecane : Dominant in oxidized infant nutrition packages, indicating higher stability under oxidative conditions compared to pentamethylheptane .
- Germacrene (C₁₅H₂₄): A sesquiterpene in cannabis inflorescences, degraded during storage, unlike pentamethylheptane, which persists post-processing .
Table 2: Functional Roles in Natural and Industrial Systems
Q & A
Q. What experimental methods are recommended for determining the Henry’s Law constant of 3,3,4,5,5-pentamethylheptane in aqueous systems?
The Henry’s Law constant (air-water partitioning coefficient) can be determined using static equilibrium headspace gas chromatography or computational group contribution methods. For 3,3,4,5,5-pentamethylheptane, values range from to atm·m³/mol, as reported by Yaws (2003) and Gharagheizi et al. (2010, 2012) . Discrepancies arise due to isomer-specific branching effects, which alter hydrophobicity. Validate results using temperature-controlled experiments and cross-reference with structurally similar branched alkanes (e.g., 2,2,4,6,6-pentamethylheptane) to account for systematic errors .
Q. How can researchers distinguish 3,3,4,5,5-pentamethylheptane from its isomers in gas chromatography-mass spectrometry (GC/MS) analysis?
GC/MS identification relies on fragmentation patterns and retention indices. For 3,3,4,5,5-pentamethylheptane, key mass spectral ions include m/z 71 (base peak for branched alkanes), 85, and 99, corresponding to methyl-substituted carbocations. Compare retention times with certified standards (e.g., CAS 62199-75-1) and use multidimensional GC (GC×GC) to resolve co-eluting isomers like 2,2,4,6,6-pentamethylheptane . For quantification, employ internal standards such as deuterated alkanes to minimize matrix effects .
Q. What synthetic routes are documented for 3,3,4,5,5-pentamethylheptane, and how is purity validated?
Synthesis often involves alkylation of pre-branched alkanes or catalytic isomerization. For example, oxidation of 2,2,4-trimethylpentane with chromic oxide yields branched intermediates, which are further functionalized . Purity is assessed via nuclear magnetic resonance (NMR) to confirm methyl group positions and gas chromatography with flame ionization detection (GC-FID) to verify >98% purity. Cross-check with differential scanning calorimetry (DSC) to detect impurities affecting thermal stability .
Advanced Research Questions
Q. How do branching patterns influence the thermal degradation kinetics of 3,3,4,5,5-pentamethylheptane in jet fuel applications?
Branched alkanes exhibit higher thermal stability than linear counterparts due to reduced radical formation. The Reaction Stability Index (RSI) for 3,3,4,5,5-pentamethylheptane can be calculated using the formula , where RSI accounts for primary, secondary, and tertiary carbons. Experimental rate constants at 450°C (~0.62–0.66 s⁻¹) align with predicted values, but deviations occur under oxidative conditions. Use flow reactors with in-situ FTIR to monitor degradation products like CO and aldehydes .
Q. What statistical approaches resolve contradictions in physicochemical data among pentamethylheptane isomers?
Discrepancies in properties like Henry’s Law constants or boiling points arise from isomer-specific molecular interactions. Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets from diverse sources (e.g., Yaws, NIST, Gharagheizi) to identify outliers. For example, PCA of 3,3,4,5,5-pentamethylheptane’s solubility and vapor pressure data clusters it separately from 2,2,4,6,6-pentamethylheptane due to steric effects . Molecular dynamics simulations further validate these trends by modeling solvent-analyte interactions .
Q. How is 3,3,4,5,5-pentamethylheptane utilized as a biomarker in breathomics studies of oxidative stress?
In exhaled breath (EB) analysis, 3,3,4,5,5-pentamethylheptane is a lipid peroxidation marker. Collect EB using Tedlar® bags, extract volatile organic compounds (VOCs) via solid-phase microextraction (SPME), and analyze with GC×GC-ToFMS. Normalize peak areas to internal standards (e.g., 2,2,4,6,6-pentamethylheptane) and apply PCA to differentiate pre-/post-exercise metabolite profiles in clinical cohorts . Calibration curves must account for humidity and storage time effects on VOC stability .
Q. What computational models predict the thermophysical properties of 3,3,4,5,5-pentamethylheptane in binary mixtures?
Group contribution methods (e.g., Joback-Reid) estimate properties like density, viscosity, and speed of sound in mixtures with n-dodecane or heptamethylnonane. For example, the density of a 50:50 mixture with n-dodecane at 25°C is ~0.78 g/cm³, deviating by <2% from experimental data. Validate predictions using molecular dynamics simulations with OPLS-AA force fields and compare to experimental datasets .
Methodological Notes
- Data Contradictions : Address isomer-specific variability by reporting CAS numbers and structural descriptors (e.g., InChI keys) in publications .
- Safety Protocols : Classify 3,3,4,5,5-pentamethylheptane under UN 2286 (flammable liquid, Category III) for transport. Store at <25°C away from oxidizers .
- Advanced Analytics : Use GC×GC-ToFMS for untargeted metabolomics to distinguish co-eluting alkanes in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
